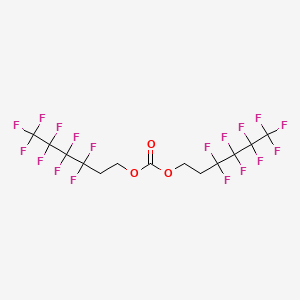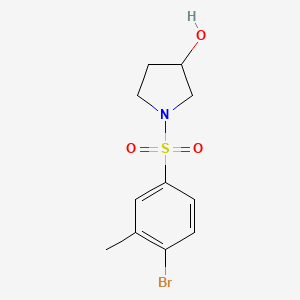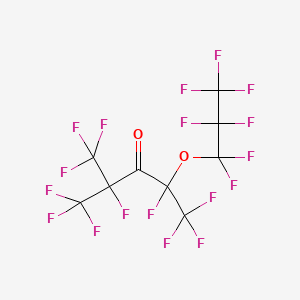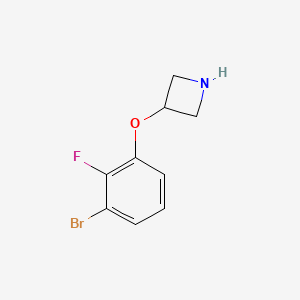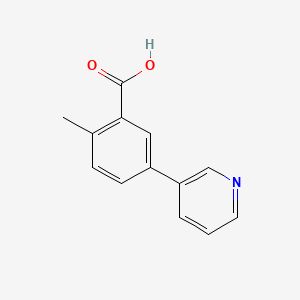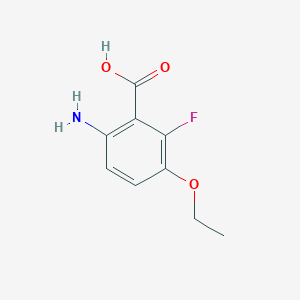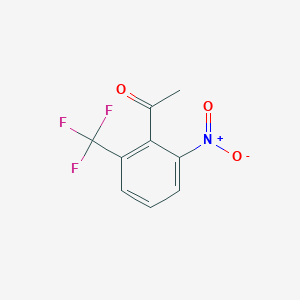
4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene is an organic compound characterized by a bromine atom at the 4-position, a cyclohexyloxy group at the 2-position, and a nitro group at the 1-position on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of 4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, nitration, and etherification, followed by purification techniques like recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-substituted derivatives.
Reduction: 4-Bromo-2-(cyclohexyloxy)-1-aminobenzene.
Oxidation: Products vary based on the extent of oxidation and specific conditions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the bromine and cyclohexyloxy groups can influence the compound’s reactivity and binding affinity to specific targets. Detailed studies on its molecular pathways and targets are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene is unique due to the combination of its bromine, cyclohexyloxy, and nitro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C12H14BrNO3 |
|---|---|
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
4-bromo-2-cyclohexyloxy-1-nitrobenzene |
InChI |
InChI=1S/C12H14BrNO3/c13-9-6-7-11(14(15)16)12(8-9)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChI-Schlüssel |
XHNRWANHCJNEFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



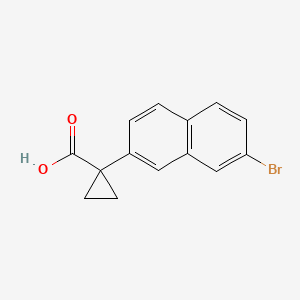
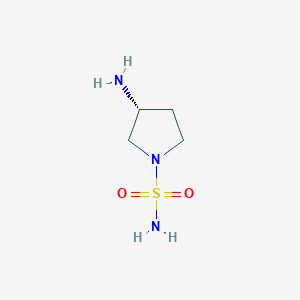
![[1,1'-Biphenyl]-4-ol, 3'-(aminomethyl)-, hydrochloride](/img/structure/B15091469.png)
